

Vapor pressure and boiling point of 1-Chloro-2-fluoroethane

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Compound of Interest

Compound Name: 1-Chloro-2-fluoroethane

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An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1-Chloro-2-fluoroethane

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the vapor pressure and boiling point, of **1-Chloro-2-fluoroethane** (HCFC-151). It is intended for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental methodologies for this compound.

Physicochemical Data of 1-Chloro-2-fluoroethane

1-Chloro-2-fluoroethane is a colorless liquid and a member of the hydrochlorofluorocarbon (HCFC) family.^{[1][2]} Accurate data on its boiling point and vapor pressure are critical for its handling, application, and modeling in various scientific and industrial processes. The experimentally determined and predicted values for these properties are summarized below.

Data Summary

The following table presents the reported values for the boiling point and vapor pressure of **1-Chloro-2-fluoroethane** from various sources. Discrepancies in reported boiling points may arise from different experimental conditions and measurement purities.

Property	Value	Conditions	Source
Boiling Point	59 °C	Not Specified	[1][3]
53.2 °C	Not Specified	[4]	
53 °C	Not Specified	[5][6][7][8]	
Vapor Pressure	259.0 mmHg	Not Specified	[1][2]
393.6 ± 0.1 mmHg	25 °C (Predicted)	[5]	
394 mmHg	25 °C	[7]	

Experimental Protocols

The determination of vapor pressure and boiling point for volatile organic compounds like **1-Chloro-2-fluoroethane** requires precise and standardized experimental procedures. The following sections detail the common methodologies employed for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on it.[9] For accurate determination, it is crucial to record the barometric pressure during the measurement.[10][11]

a) Distillation Method This is a common and accurate method for purifying liquids and simultaneously determining their boiling point.[9][12]

- Principle: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For a pure substance, this temperature remains constant throughout the distillation process.[9][12]
- Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer or temperature probe.
- Procedure:
 - At least 5 mL of **1-Chloro-2-fluoroethane** is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[11]

- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]
- The liquid is heated gently.
- As the liquid boils and the vapor condenses, the temperature is recorded. The stable temperature reading observed during the collection of the bulk of the distillate is the boiling point.[12]

b) Capillary Method (Thiele Tube) This micro-method is advantageous when only a small amount of the substance is available.[11]

- Principle: A small sample is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands.[11] At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The boiling point is determined upon cooling when the vapor pressure drops, and the liquid is drawn back into the capillary tube.[11][13]
- Apparatus: Thiele tube, heating oil (paraffin or silicone oil), thermometer, small fusion tube, and a capillary tube sealed at one end.
- Procedure:
 - A few drops of **1-Chloro-2-fluoroethane** are placed in the fusion tube.
 - The capillary tube, with its open end down, is placed inside the fusion tube.
 - The assembly is attached to a thermometer and placed in a Thiele tube filled with heating oil.
 - The Thiele tube is heated gently and evenly.[11]
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

- The heat is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Vapor Pressure

Vapor pressure is a fundamental thermodynamic property needed for various calculations in chemical engineering and environmental science.[14]

a) Static Method This is a direct and highly accurate method applicable over a wide pressure range.[14]

- Principle: The substance is placed in a thermostatted, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer or manometer.[14][15]
- Apparatus: A sample cell connected to a vacuum line and a high-precision pressure measurement device (e.g., capacitance manometer). The cell is housed in a constant-temperature bath.
- Procedure:
 - The sample of **1-Chloro-2-fluoroethane** is placed in the sample cell and degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.
 - The cell is brought to the desired temperature using the thermostatic bath.
 - The system is allowed to reach thermal and phase equilibrium.
 - The pressure of the vapor is recorded. This measurement is repeated at various temperatures to obtain a vapor pressure curve.

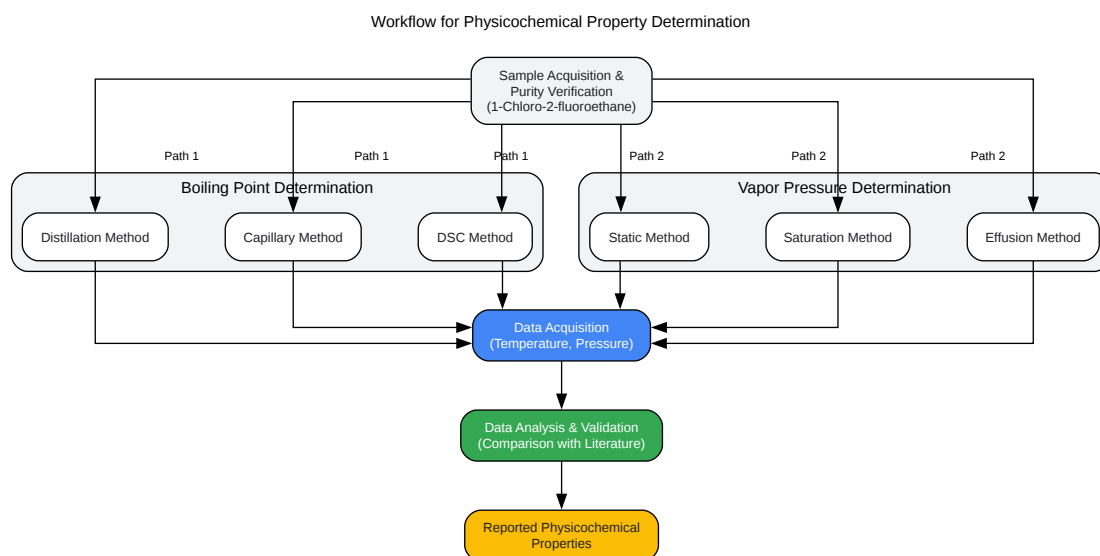
b) Saturation Method This dynamic method is particularly useful for determining low vapor pressures.[14]

- Principle: A stream of inert carrier gas (e.g., nitrogen or argon) is passed through a sample of the liquid at a known, constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, often by trapping and weighing or by gas chromatography.[14]

- Apparatus: A thermostatted saturator cell containing the sample, a carrier gas supply with a precision flow controller, and a system for quantifying the transported vapor (e.g., a cold trap or an analytical instrument).
- Procedure:
 - The sample is placed in the saturator cell and allowed to equilibrate at the desired temperature.
 - The inert carrier gas is passed through the liquid at a slow, controlled rate to ensure saturation.
 - The total volume of gas passed is measured.
 - The mass of the vaporized sample is determined.
 - The partial pressure of the substance (its vapor pressure) is calculated using the ideal gas law and Dalton's law of partial pressures.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure and boiling point of a chemical compound such as **1-Chloro-2-fluoroethane**.



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Caption: Logical workflow for determining the boiling point and vapor pressure of **1-Chloro-2-fluoroethane**.

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